molecular formula C9H10ClNO2 B2449004 Indoline-3-carboxylic acid hydrochloride CAS No. 1982760-98-4; 39891-70-8

Indoline-3-carboxylic acid hydrochloride

Cat. No.: B2449004
CAS No.: 1982760-98-4; 39891-70-8
M. Wt: 199.63
InChI Key: XHUGSSGQAGKPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoline-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-10-8-4-2-1-3-6(7)8;/h1-4,7,10H,5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUGSSGQAGKPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1982760-98-4
Record name 2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
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Preparation Methods

Photochemical Cyclization of Diketopiperazine Derivatives

The photochemical cyclization of 3-methylene-2,5-diketopiperazine derivatives represents a direct route to indoline-3-carboxylic acid, which is subsequently converted to its hydrochloride salt. This method, detailed in a patent by, involves two critical steps: cyclization and acid hydrolysis .

Cyclization Reaction

The diketopiperazine substrate undergoes photochemical excitation in an inert solvent (e.g., tert-butanol, benzene) under an argon or nitrogen atmosphere. A medium-pressure mercury lamp (e.g., Philips HPK 125 W) provides the requisite energy for 1–72 hours at 0–80°C. Triplet sensitizers may enhance efficiency, though direct irradiation suffices for most substrates. For example, irradiating 3-methylene-2-phenyl-2,3,10,10a-tetrahydropyrazino[1,2-a]-indole-1,4-dione in tert-butanol for 24 hours yields a cyclodipeptide intermediate.

Acid Hydrolysis

The cyclodipeptide is refluxed in 6 M hydrochloric acid at 110°C for 12–15 hours, cleaving the peptide bonds and liberating indoline-3-carboxylic acid. Subsequent neutralization with aqueous sodium hydroxide (to pH ~7) precipitates the free acid, which is extracted with dichloromethane. To isolate the hydrochloride salt, the hydrolysis solution is evaporated under reduced pressure without neutralization, leaving the protonated amine-carboxylic acid complex. Recrystallization from ethanol/HCl affords pure indoline-3-carboxylic acid hydrochloride.

Table 1: Photochemical Cyclization-Hydrolysis Method
Parameter Condition/Reagent
Cyclization solvent tert-Butanol, benzene, acetonitrile
Light source Medium-pressure Hg lamp (125–450 W)
Reaction time 24–72 hours
Hydrolysis agent 6 M HCl, 110°C, 12–15 hours
Salt formation Evaporation of HCl post-hydrolysis
Yield* 60–75% (free acid); 85–90% (HCl salt)

*Yields inferred from analogous procedures in.

Palladium-Catalyzed Arylation and Sequential Reduction

An alternative route leverages palladium-catalyzed intramolecular α-arylation to construct the indole core, followed by hydrogenation and hydrolysis. Adapted from, this three-step sequence proceeds as follows:

Synthesis of Indole-3-Carboxylic Acid Esters

β-(2-Iodoanilino) esters undergo Pd(0)-catalyzed (e.g., Pd(PPh₃)₄) intramolecular α-arylation in the presence of potassium phenoxide. The reaction, conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours, affords indole-3-carboxylic acid esters with >80% regioselectivity.

Hydrogenation to Indoline Derivatives

The indole ester is hydrogenated under H₂ (1–3 atm) using palladium on carbon (5–10% Pd) in ethanol or THF at 25–50°C. This step reduces the indole’s heteroaromatic ring to indoline while preserving the ester group. Reaction monitoring via TLC ensures complete conversion, typically within 4–6 hours.

Ester Hydrolysis and Salt Formation

The indoline-3-carboxylic acid ester is refluxed in 6 M HCl (1:5 w/v) for 8–12 hours, hydrolyzing the ester to the carboxylic acid. Evaporation to dryness yields the hydrochloride salt, which is purified via recrystallization from ethanol/water.

Table 2: Pd-Catalyzed Arylation-Reduction Method
Parameter Condition/Reagent
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Solvent Dimethylformamide, toluene
Hydrogenation pressure 1–3 atm H₂, 5% Pd/C
Hydrolysis agent 6 M HCl, reflux
Yield* 65–70% (over three steps)

*Yields extrapolated from and.

Comparative Analysis of Methodologies

Efficiency and Scalability

The photochemical method () offers a streamlined two-step process with high atom economy, suitable for gram-scale synthesis. However, specialized equipment (UV lamps) and prolonged reaction times limit industrial viability. In contrast, the Pd-catalyzed route () employs conventional reagents but necessitates multistep isolation, increasing cost and complexity.

Stereochemical Control

Both methods produce racemic indoline-3-carboxylic acid. The patent demonstrates enantioselective synthesis using chiral diketopiperazine precursors, achieving >95% enantiomeric excess (e.e.) via asymmetric induction during cyclization.

Purity and Byproducts

Photochemical cyclization generates minimal byproducts, with column chromatography (silica gel, ethyl acetate/toluene) yielding >98% pure intermediates. The Pd-catalyzed method may require rigorous palladium removal (e.g., chelating resins) to meet pharmaceutical standards.

Q & A

Q. What are the standard synthetic routes for preparing indoline-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclization of precursors like phenylhydrazine derivatives followed by carboxylation and salt formation. Key steps include:

  • Cyclization : Use hydrazones or aldehydes/ketones to form the indoline backbone .
  • Carboxylation : Introduce the carboxylic acid group at the 3-position using CO₂ under photoredox catalysis, which avoids side reactions like β-hydride elimination .
  • Hydrochloride Formation : Treat the free base with HCl to improve solubility and stability .
    Optimize yields by controlling temperature (room temperature preferred for photoredox reactions ), solvent polarity, and stoichiometry of reducing agents (e.g., tin(II) chloride in stepwise additions to manage exotherms ).

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry and purity via 1H^1H and 13C^{13}C NMR (e.g., δ ~1.35 ppm for ethyl groups in derivatives ).
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1643 cm1^{-1}) .
  • HPLC : Assess purity (>99% achievable with C18 columns under gradient elution ).
  • Elemental Analysis : Verify composition, though hydrate forms may require Karl-Fischer titration for water content .

Q. How does the hydrochloride salt form enhance stability compared to the free base?

The hydrochloride salt improves hygroscopic stability and shelf life by reducing free base reactivity. Store in sealed containers under dry conditions (0–4°C) to prevent hydrate formation, which can alter solubility and crystallinity .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to remove impurities .
  • Vacuum Drying : Eliminate residual solvents (e.g., 0.2 mmHg for 24 hours ).
  • Chiral HPLC : Separate enantiomers using columns like Waters Symmetry C18 with trifluoroacetic acid modifiers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of indoline-3-carboxylic acid synthesis via photoredox catalysis?

The single-electron transfer (SSET) mechanism in photoredox reactions enables dearomative carboxylation at the 3-position by stabilizing benzylic anion intermediates. Electron-rich aryl halides undergo selective reduction, avoiding ipso-carboxylation side pathways . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can computational methods optimize the design of indoline-3-carboxylic acid derivatives?

  • Molecular Docking : Screen derivatives for binding to biological targets (e.g., quinoline-binding enzymes ).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity using PubChem-derived structural data .

Q. How should researchers resolve contradictions in elemental analysis data for hydrate forms?

In cases where elemental analysis conflicts with Karl-Fischer results (e.g., 10.8% water vs. 13.2% theoretical for a bis-hydrate ), combine:

  • Thermogravimetric Analysis (TGA) : Quantify water loss upon heating.
  • X-ray Crystallography : Confirm crystal lattice hydration states .

Q. What strategies improve the biological activity of indoline-3-carboxylic acid derivatives?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to temporarily block the amine during functionalization .
  • Structure-Activity Relationship (SAR) Studies : Modify the indoline core with fluoro or cyclopropyl groups to enhance antimicrobial or anticancer activity .

Q. How can enantiomeric purity be achieved in chiral indoline-3-carboxylic acid derivatives?

  • Asymmetric Catalysis : Employ chiral ligands (e.g., (R)-3-aminopyrrolidine derivatives ) during cyclization.
  • Dynamic Kinetic Resolution : Use enzymes like lipases to selectively hydrolyze undesired enantiomers .

Q. What green chemistry approaches reduce waste in indoline-3-carboxylic acid synthesis?

  • CO₂ Utilization : Replace traditional carboxylation agents with CO₂ under mild conditions (1 atm, room temperature) .
  • Solvent Recycling : Recover ethanol or ether via distillation after filtration .

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